molecular formula C17H21N3OS B2861729 N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide CAS No. 921488-24-6

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2861729
CAS No.: 921488-24-6
M. Wt: 315.44
InChI Key: UMDZUJKQAQZLMA-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with the CAS Registry Number 921488-24-6 . Its molecular formula is C17H21N3OS, and it has a molecular weight of 315.4 g/mol . The compound features a distinct molecular architecture that incorporates an acetamide core, an N-benzyl group, and a 1-cyclopentyl-1H-imidazole-2-thio moiety . As an imidazole-containing derivative, this compound belongs to a class of heterocycles that are considered privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules . Imidazole rings are known for their high polarity and ability to participate in key molecular interactions, such as hydrogen bonding and coordination chemistry, which facilitate binding with a wide array of biological targets . While specific pharmacological studies on this exact molecule are not extensively reported in the current literature, analogous compounds with imidazole and acetamide functional groups have demonstrated a range of research applications, including investigation as potential modulators of enzymatic activity and as tools for probing biological pathways . Researchers value such compounds for developing structure-activity relationships (SAR) in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(19-12-14-6-2-1-3-7-14)13-22-17-18-10-11-20(17)15-8-4-5-9-15/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZUJKQAQZLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of benzyl bromide with 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. These interactions can lead to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues are acetamide derivatives with variations in the imidazole/benzimidazole core and aryl/thiazole substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Synthesis Method Reported Activity Reference
Target Compound Imidazole-thioacetamide Cyclopentyl, Benzyl Likely nucleophilic substitution (inferred) Not explicitly reported (inferred antimicrobial/anticancer potential)
9c () Benzimidazole-triazole-thiazole 4-Bromophenyl, phenoxymethyl CuAAC click chemistry Docking studies suggest α-glucosidase inhibition
W1 () Benzimidazole-thioacetamide 2,4-Dinitrophenyl Thiosemicarbazide coupling Antimicrobial and anticancer activities
Compound 17 () Benzimidazole-thioacetamide 2-Methoxyphenyl Nucleophilic substitution IR data confirms secondary amide structure; biological activity not specified
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide () Imidazole-thioacetamide Benzyl, thiazole Not detailed Supplier-listed (no activity data)

Substituent Impact :

  • Electron-withdrawing groups (e.g., 4-bromophenyl in 9c) enhance enzymatic inhibition via polar interactions .
  • Bulkier groups (e.g., cyclopentyl in the target compound) may reduce solubility but improve target selectivity.
  • Thiazole/benzimidazole hybrids (e.g., ) often exhibit dual antimicrobial and anticancer profiles .

Structural Requirements for Activity :

  • Aryl/heteroaryl groups at the acetamide terminus enhance target affinity.
  • Thioether linkages improve metabolic stability compared to oxygen analogues.

Q & A

Basic Research Questions

What are the standard synthetic protocols for N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, and how can purity be optimized?

The synthesis typically involves:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions (e.g., HCl catalysis) .
  • Thioether linkage : Reaction of the imidazole intermediate with benzyl chloride or substituted benzyl halides in the presence of sodium hydroxide .
  • Acetamide coupling : Use of 2-chloroacetamide derivatives with nucleophilic substitution reactions .
    Optimization :
  • Employ green chemistry principles (e.g., continuous flow reactors) to enhance yield and reduce waste .
  • Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

What spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 385.12) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group observed in related imidazole derivatives) .

How does the compound interact with common biological targets (e.g., enzymes)?

  • Mechanism : The thioether and imidazole groups enable coordination with metal ions (e.g., Zn²⁺ in enzyme active sites) and hydrogen bonding with residues like aspartate or lysine .
  • Assays : Use surface plasmon resonance (SPR) to measure binding kinetics or fluorescence quenching to study enzyme inhibition (e.g., PTP1B inhibition for diabetes research) .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antitumor effects)?

  • Validation strategies :
    • Replicate assays under standardized conditions (e.g., IC₅₀ measurements in MCF-7 vs. HepG2 cell lines) .
    • Conduct comparative SAR studies with structural analogs (e.g., replacing benzyl with 4-methoxyphenyl to assess activity shifts) .
  • Statistical analysis : Use multivariate regression to isolate substituent effects on bioactivity .

What are the challenges in quantifying this compound in complex matrices (e.g., serum)?

  • Analytical hurdles :
    • Low UV absorbance due to lack of conjugated systems; derivatization with fluorogenic tags (e.g., dansyl chloride) may enhance detectability .
    • Matrix interference in biological samples; employ solid-phase extraction (SPE) with C18 cartridges for cleanup .
  • Quantification methods :
    • HPLC with tandem MS (LC-MS/MS) for sensitivity down to 0.1 ng/mL .

How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methods :
    • Molecular docking : Use AutoDock Vina to predict binding poses with PTP1B (PDB ID: 1NNY) .
    • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .
  • Key parameters : Focus on ligand efficiency (LE > 0.3) and lipophilic ligand efficiency (LLE > 5) to balance potency and pharmacokinetics .

What strategies mitigate toxicity while retaining bioactivity in preclinical models?

  • In vitro screening :
    • Use HepG2 cells for hepatotoxicity assessment (LD₅₀ > 50 µM acceptable) .
    • Measure hERG channel inhibition via patch-clamp assays to avoid cardiotoxicity .
  • In vivo optimization :
    • Introduce polar groups (e.g., hydroxyl) to reduce logP and improve metabolic clearance .

How do reaction conditions (e.g., solvent, catalyst) influence synthetic yields?

  • Solvent effects :
    • DMF enhances nucleophilicity in thioether formation but may generate dimethylamine byproducts; switch to THF for cleaner reactions .
  • Catalysts :
    • Use Pd/C (5% wt) for hydrogenolysis of protecting groups with >90% efficiency .

What are the limitations of current SAR studies for this compound class?

  • Gaps :
    • Limited data on stereochemical impacts (e.g., R vs. S configurations at the cyclopentyl group) .
    • Understudied off-target effects (e.g., kinase panel screening beyond primary targets) .
  • Solutions :
    • Synthesize enantiomerically pure analogs via chiral HPLC .
    • Perform kinome-wide profiling using KINOMEscan® technology .

How can researchers validate the compound’s stability under physiological conditions?

  • Stability assays :
    • Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .
    • Assess photostability under ICH Q1B guidelines (exposure to UV light at 200–400 nm) .
  • Metabolite identification :
    • Use liver microsomes (+NADPH) to identify oxidative metabolites (e.g., sulfoxide formation) .

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